2-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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Overview
Description
2-[(E)-[(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound that features a combination of thiophene and benzothiophene structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(thiophen-2-yl)ethanone.
Introduction of the Bromothiophene Group: The bromothiophene group is introduced via a bromination reaction using bromine or a brominating agent like N-bromosuccinimide.
Condensation Reaction: The final step involves a condensation reaction between the bromothiophene derivative and the benzothiophene core in the presence of a base, such as sodium hydroxide, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol or amine derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
2-[(E)-[(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is explored for use in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-[(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. These interactions are mediated by the compound’s unique structural features, which allow it to form specific non-covalent interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-[(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]AMINO]-5-PHENYLFURAN-3-CARBONITRILE
- 2-[(E)-[(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]AMINO]BENZAMIDE
Uniqueness
2-[(E)-[(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is unique due to its combination of thiophene and benzothiophene structures, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the fields of medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H11BrN2S2 |
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Molecular Weight |
351.3 g/mol |
IUPAC Name |
2-[(E)-(5-bromothiophen-2-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C14H11BrN2S2/c15-13-6-5-9(18-13)8-17-14-11(7-16)10-3-1-2-4-12(10)19-14/h5-6,8H,1-4H2/b17-8+ |
InChI Key |
XRKSGCQRQODSCV-CAOOACKPSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C/C3=CC=C(S3)Br)C#N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=CC=C(S3)Br)C#N |
Origin of Product |
United States |
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